Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-
Description
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- (CAS 42861-95-0) is an organosilicon compound with the molecular formula C₁₂H₁₉ClO₃Si and a molecular weight of 274.821 g/mol . Its structure features a chloromethyl-substituted phenyl ring attached to a trimethoxysilyl group via an ethyl linker. The compound exhibits moderate lipophilicity, as indicated by its LogP value of 2.59, making it suitable for applications requiring balanced solubility in polar and nonpolar media .
This silane is primarily utilized in reverse-phase HPLC separations due to its ability to interact with stationary phases like the Newcrom R1 column, enabling precise chromatographic analysis . Its chloromethyl group enhances reactivity, allowing it to serve as a coupling agent in surface modifications or polymer synthesis. The ethyl spacer provides flexibility, optimizing steric accessibility for reactions .
Properties
CAS No. |
50975-76-3 |
|---|---|
Molecular Formula |
C12H19ClO3Si |
Molecular Weight |
274.81 g/mol |
IUPAC Name |
2-[2-(chloromethyl)phenyl]ethyl-trimethoxysilane |
InChI |
InChI=1S/C12H19ClO3Si/c1-14-17(15-2,16-3)9-8-11-6-4-5-7-12(11)10-13/h4-7H,8-10H2,1-3H3 |
InChI Key |
UFTVYYXWUBLQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCC1=CC=CC=C1CCl)(OC)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis typically involves the reaction of chloromethylphenyl ethyl derivatives with trimethoxysilane or chloromethyltrichlorosilane with methanol. The key step is the formation of the trimethoxysilane group via alcoholysis (esterification) of chloromethyltrichlorosilane with absolute methanol, often catalyzed or controlled by temperature and pH adjustments to optimize yield and purity.
Detailed Industrial Preparation Method
A robust industrial method has been documented involving the following key steps:
- Starting Materials: Chloromethyltrichlorosilane and absolute methanol.
- Reaction Setup: A reactor equipped with a filled column, constant pressure funnel, heating device, thermometer, and reflux condenser.
- Reaction Conditions:
- The chloromethyltrichlorosilane and methanol are introduced in a mass ratio of approximately 1:0.52–0.55.
- The mixture is heated to 118–120 °C to initiate reflux.
- Absolute methanol is added dropwise over 6.0–6.5 hours, with the temperature gradually increased by 4–6 °C per hour until reaching 140–155 °C.
- After methanol addition, the reaction continues at 150–155 °C for 1–3 hours.
- Byproduct Handling: Hydrogen chloride gas generated is absorbed in an absorption tower using water to produce hydrochloric acid (30–35% concentration).
- Neutralization: The reaction mixture is transferred to a mechanically stirred vessel and neutralized to pH 7–8 using triethylamine, ethylenediamine, or tri-n-butylamine.
- Filtration and Purification: After neutralization and stirring for 1–2 hours, the mixture is filtered, and the filtrate is subjected to rectification (distillation) to isolate the product.
- Product Yield and Purity: Yields range from 96% to 99.5%, with product purity exceeding 98% based on gas chromatographic analysis. Chloride ion content is low (3–21 ppm), indicating high purity.
Reaction Scheme Summary
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Mixing chloromethyltrichlorosilane with methanol | Mass ratio ~1:0.52–0.55, heating to 118–120 °C | Initiation of esterification |
| 2 | Dropwise addition of methanol | 6.0–6.5 h, temperature ramp 4–6 °C/h to 140–155 °C | Controlled alcoholysis |
| 3 | Post-addition reaction | 1–3 h at 150–155 °C | Completion of esterification |
| 4 | Absorption of HCl byproduct | Absorption tower with water | Formation of hydrochloric acid |
| 5 | Neutralization | Triethylamine or other amines, pH 7–8 | Removal of acidic impurities |
| 6 | Filtration and rectification | Room temperature, distillation | Purified silane product |
Alternative Synthetic Notes
- The chloromethyl group can be introduced via coupling reactions involving lithium reagents on phenethyl precursors before silane functionalization.
- NMR and elemental analysis are used to confirm the structure and purity of the synthesized compound.
Chemical Reaction Analysis During Preparation
Hydrolysis and Condensation
- The trimethoxysilane group is sensitive to hydrolysis, reacting with water to form silanol groups and methanol.
- These silanols can undergo condensation to form siloxane bonds, which is a key consideration during synthesis and purification to prevent premature polymerization.
Substitution Reactions
- The chloromethyl group is reactive toward nucleophiles such as amines and alcohols, allowing further functionalization post-synthesis.
- Controlled substitution can be performed depending on the desired derivative or application.
Summary Table of Preparation Parameters and Outcomes
| Parameter | Range/Value | Notes |
|---|---|---|
| Chloromethyltrichlorosilane | 1000 g (5.43 mol) | Starting material |
| Absolute methanol | 525–550 g (16.4–17.2 mol) | Added dropwise |
| Reaction temperature | 118–155 °C | Gradual increase during methanol addition |
| Methanol addition time | 6.0–6.5 hours | Controlled to avoid side reactions |
| Post-reaction hold time | 1–3 hours at 150–155 °C | Completes esterification |
| Neutralizing agent | Triethylamine, ethylenediamine, tri-n-butylamine | Adjusts pH to 7–8 |
| Yield | 96–99.5% | High efficiency |
| Product purity | >98% (GC analysis) | High purity |
| Chloride ion content | 3–21 ppm | Low residual chloride |
Chemical Reactions Analysis
Types of Reactions
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The trimethoxy groups can be hydrolyzed to form silanol groups.
Polymerization: It can participate in polymerization reactions to form siloxane polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous acids.
Polymerization: Catalysts such as tin or titanium compounds are often used.
Major Products Formed
Substitution Reactions: Products include various substituted silanes.
Hydrolysis: Silanol derivatives.
Polymerization: Siloxane polymers.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Molecular Characteristics:
- Molecular Formula: C12H19ClO3Si
- Molecular Weight: 274.81 g/mol
- InChI Key: UFTVYYXWUBLQLZ-UHFFFAOYSA-N
The compound features a chloromethyl group attached to a phenyl ring and a trimethoxysilane group. This configuration enables the formation of strong covalent bonds between organic and inorganic materials through hydrolysis to form silanols, which can then condense into siloxane bonds. These reactions are crucial for enhancing adhesion properties in various applications.
Scientific Research Applications
-
Chemistry:
- Coupling Agent: Used to improve the adhesion between organic and inorganic materials in composites and coatings.
- Surface Modification: Enhances the surface properties of materials, making them more suitable for specific applications.
-
Biology:
- Biocompatibility: Employed in the modification of surfaces for biological assays, improving interactions between biomolecules and surfaces.
- Drug Delivery Systems: Investigated for its potential in drug delivery applications due to its ability to form stable bonds with biological substrates.
-
Medicine:
- Biomedical Devices: Utilized in the development of coatings for implants and medical devices to enhance biocompatibility and adhesion.
- Anticancer Applications: Research indicates that silane derivatives can enhance the efficacy of anticancer therapies by facilitating targeted drug delivery systems.
-
Industry:
- Coatings and Sealants: Applied in the production of industrial coatings, adhesives, and sealants that require enhanced durability and adhesion properties.
- Separation Techniques: Used in chromatographic methods for the separation and analysis of compounds in various chemical processes.
Anticancer Applications
A study demonstrated the use of (3-Chloropropyl) trimethoxysilane-coated iron oxide nanoparticles conjugated with thiazole derivatives for gastric cancer treatment. The nanoparticles exhibited significant cytotoxic effects on AGS cancer cells with an IC50 value of 95.65 µg/ml, inducing apoptosis and increasing reactive oxygen species (ROS) production. This suggests that silane derivatives can enhance anticancer therapies through targeted delivery systems.
Surface Modification for Biomedical Applications
Research indicates that silanes like Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- modify surface characteristics of various substrates, improving adhesion in biomedical devices. This modification is essential for ensuring the longevity and effectiveness of implants and other medical devices.
Mechanism of Action
The mechanism of action of Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The trimethoxy groups can hydrolyze to form silanol groups, which can then condense with other silanol groups or react with various substrates to form stable siloxane bonds. This property makes it an effective coupling agent and adhesion promoter .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- and analogous organosilanes:
*Estimated based on structural analogs.
Key Findings:
Substituent Position Matters: The ortho-chloromethyl group in the target compound (CAS 42861-95-0) provides distinct steric and electronic effects compared to its meta/para isomers (CAS 68128-25-6). For example, ortho-substitution may hinder rotational freedom, affecting monolayer formation in surface treatments .
Halogen Effects :
- Bromine in the tricyclodecane derivative (CAS 122661-67-0) increases electrophilicity, making it more reactive in nucleophilic substitutions than the chlorine-containing target compound .
Functional Group Diversity :
- Azidomethyl (CAS N/A) and allyl (CAS 2551-83-9) substituents expand utility in click chemistry and polymerization, respectively, but introduce safety risks (e.g., azide explosiveness) absent in the chloromethyl analog .
Structural Complexity vs. Reactivity :
- Simpler silanes like (chloromethyl)trimethoxysilane (CAS 5926-26-1) exhibit higher reactivity due to shorter chains, but lack the phenyl ethyl group’s stabilizing effects, limiting their use in controlled applications .
Polarity and Stability :
- The 7-oxabicycloheptane group (CAS 3388-04-3) enhances polarity and hydrolytic stability, making it preferable for moisture-cured coatings over the phenyl-based target compound .
Biological Activity
Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy- is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial effects, interactions with cellular mechanisms, and potential applications in various fields.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C12H17ClO3Si
- Molecular Weight : 274.8 g/mol
- Functional Groups :
- Chloromethyl group
- Trimethoxy silane
This structure allows the compound to interact with biological systems in unique ways, particularly through silane chemistry which is known for enhancing biological activity compared to purely carbon-based compounds.
Antimicrobial Properties
One of the most notable biological activities of silane compounds, including [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-, is their antimicrobial efficacy. Research has shown that silanes can act as effective antibacterial agents. For instance, quaternary ammonium silanes have been demonstrated to inhibit bacterial growth by disrupting cell membranes and causing cell lysis. A study indicated that this compound could serve as a potent disinfectant in dental applications, effectively reducing plaque-forming bacteria and promoting oral health .
Cytotoxicity and Cell Viability
Research on the cytotoxic effects of silane compounds has revealed varying degrees of toxicity depending on concentration. In a study involving bone marrow stromal cells (BMSCs), it was observed that lower concentrations (0.5%) of a related silane compound did not significantly affect cell viability, while higher concentrations (1%) led to reduced cell survival rates . This suggests a dose-dependent relationship where lower doses may promote cellular health while higher doses could induce cytotoxicity.
The mechanisms through which silane compounds exert their biological effects are multifaceted:
- Macrophage Polarization : Silane compounds have been shown to influence macrophage polarization, promoting an M2 phenotype that aids in tissue repair and reduces inflammatory responses. This was evidenced by decreased levels of pro-inflammatory cytokines such as IL-6 in treated cells compared to controls .
- Cell Membrane Interaction : The lipophilic nature of the silane allows it to penetrate bacterial membranes effectively. This interaction disrupts membrane integrity, leading to cell death and making it a valuable candidate for antimicrobial applications .
Case Study 1: Antibacterial Efficacy in Dental Applications
In a clinical setting, the use of quaternary ammonium silanes demonstrated significant antibacterial activity against Streptococcus mutans, a primary contributor to dental caries. The study employed various concentrations of the silane and assessed bacterial colony counts pre- and post-treatment using DAPI staining techniques. Results indicated a marked reduction in bacterial viability at concentrations as low as 1% .
Case Study 2: Tissue Repair Mechanisms
A study involving Wistar rats injected with a silane-based endodontic irrigant showed promising results in promoting tissue repair through macrophage modulation. The treatment led to increased IL-10 production and enhanced M2 macrophage polarization, indicating potential therapeutic applications for wound healing and inflammation control .
Research Findings Summary Table
Q & A
Q. What are the critical parameters for synthesizing [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-silane with high yield?
- Methodological Answer : Synthesis involves hydrosilylation or coupling reactions under controlled conditions. Key parameters include:
- Temperature : 80–100°C to balance reaction rate and minimize side products.
- Catalyst : Pt-based catalysts (0.5 mol%) for efficient silylation .
- Solvent : Anhydrous toluene to prevent premature hydrolysis of trimethoxy groups.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted chloromethyl precursors. Yields >70% are achievable with rigorous moisture control .
Q. Table 1: Synthesis Optimization Parameters
Q. Which spectroscopic techniques confirm the molecular structure and purity of this silane?
- Methodological Answer :
- ¹H/¹³C NMR : Trimethoxy groups appear as singlet peaks at δ ~3.5 ppm. The chloromethyl (-CH₂Cl) resonance occurs at δ ~4.3 ppm (¹H) and δ ~45 ppm (¹³C) .
- FTIR : Si-O-C stretching vibrations (1050–1100 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) validate functional groups.
- HRMS : Exact mass (e.g., [M+H]⁺ = 285.12) confirms molecular integrity .
Advanced Research Questions
Q. How does the chloromethyl substituent influence hydrolysis kinetics compared to non-halogenated analogs?
- Methodological Answer : The electron-withdrawing Cl atom polarizes the Si-O bond, accelerating hydrolysis. Comparative studies in buffered ethanol (pH 7) show:
Q. Table 2: Hydrolysis Kinetics of Trimethoxysilanes
| Compound | Substituent | Half-life (pH 7) | Method |
|---|---|---|---|
| Chloromethylphenyl silane | -CH₂Cl | 2.1 hours | Conductivity |
| Phenyltrimethoxysilane | -Ph | 5.8 hours | ²⁹Si NMR |
Q. What strategies prevent side reactions during immobilization of this silane on silica surfaces?
- Methodological Answer :
- Surface Activation : Treat silica with piranha solution (3:1 H₂SO₄/H₂O₂) to increase hydroxyl density.
- Reaction Conditions : Use anhydrous toluene and N₂ atmosphere to minimize self-condensation.
- Post-Treatment : Anneal at 120°C for 2 hours to strengthen Si-O-Si bonds. XPS confirms covalent bonding (Si 2p peak at 103.5 eV) .
Q. How does steric hindrance from the chloromethylphenyl group affect sol-gel network porosity?
- Methodological Answer : The bulky group reduces crosslinking density, increasing porosity. Nitrogen adsorption-desorption isotherms reveal:
- Surface Area : >400 m²/g for materials with 10 mol% chloromethylphenyl silane vs. <200 m²/g for unsubstituted analogs.
- Pore Size : Adjusting the silane/TEOS ratio (1:4) optimizes mesoporous structures (pore diameter ~4 nm) .
Data Contradiction Resolution
Q. How to resolve conflicting reports on this silane’s hydrolytic stability?
- Methodological Answer : Discrepancies arise from variations in solvent dryness or pH. Standardize testing with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
